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Firefly luciferase-IN-1 -

Firefly luciferase-IN-1

Catalog Number: EVT-10993672
CAS Number:
Molecular Formula: C19H16O3
Molecular Weight: 292.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The primary source of firefly luciferase is the firefly species Photinus pyralis. The enzyme is extracted from the bioluminescent organs of these insects, where it plays a crucial role in their mating displays. The extraction and purification processes of luciferase involve complex biochemical techniques to ensure high activity and stability.

Classification

Firefly luciferase-IN-1 belongs to the class of enzymes known as oxidoreductases, specifically those that act on paired donors with the incorporation of molecular oxygen. It is classified under EC 1.13.12.4, which refers to luciferases that utilize luciferin as a substrate.

Synthesis Analysis

Methods

The synthesis of Firefly luciferase-IN-1 can be approached through several methods:

  1. Recombinant DNA Technology: This method involves cloning the gene encoding firefly luciferase into expression vectors, followed by transformation into host cells such as Escherichia coli. The enzyme is then expressed and purified.
  2. Chemical Synthesis: Although less common for proteins, some studies have explored synthesizing smaller peptide fragments or mimetics that exhibit luciferase-like activity through organic synthesis techniques.
  3. Extraction from Natural Sources: The enzyme can also be purified directly from fireflies using chromatographic techniques such as affinity chromatography, which exploits the specific binding properties of luciferase to its substrate.

Technical Details

The recombinant approach typically involves:

  • Cloning the luc gene into a plasmid.
  • Transformation into competent bacterial cells.
  • Inducing protein expression using IPTG (isopropyl β-D-1-thiogalactopyranoside).
  • Purification via nickel affinity chromatography due to the His-tag often used in cloning vectors.
Molecular Structure Analysis

Structure

Firefly luciferase has a well-defined three-dimensional structure characterized by a catalytic domain and a substrate-binding site. The enzyme typically exists as a homodimer, with each monomer contributing to the active site.

Data

The crystal structure of firefly luciferase has been resolved at high resolution (approximately 2.0 Å), revealing important structural features such as:

  • A central beta-sheet surrounded by alpha-helices.
  • A hydrophobic pocket that accommodates the substrate luciferin.
  • Key amino acid residues involved in catalysis, including those that facilitate ATP binding and light emission.
Chemical Reactions Analysis

Reactions

Luciferin+ATP+O2Oxyluciferin+AMP+PPi+Light\text{Luciferin}+\text{ATP}+\text{O}_2\rightarrow \text{Oxyluciferin}+\text{AMP}+\text{PPi}+\text{Light}

Technical Details

The reaction mechanism involves:

  1. Binding of ATP and luciferin to the active site.
  2. Formation of a reactive intermediate.
  3. Decarboxylation and oxidation leading to light emission.

This process is highly efficient and allows for real-time monitoring of biological processes when coupled with imaging technologies.

Mechanism of Action

Process

The mechanism by which Firefly luciferase produces light involves several key steps:

  1. Substrate Binding: Lucifern binds to the enzyme's active site along with ATP.
  2. Formation of Luciferin-Adenylate: ATP is hydrolyzed, forming an adenylate derivative of luciferin.
  3. Oxidation: The enzyme facilitates the transfer of electrons from luciferin to molecular oxygen.
  4. Light Emission: The excited state of oxyluciferin decays back to ground state, emitting photons in the process.

Data

Studies have shown that this enzymatic reaction exhibits a quantum yield that can be influenced by factors such as pH, temperature, and ionic strength, making it a versatile tool for various applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 61 kDa for the full-length enzyme.
  • Solubility: Highly soluble in aqueous buffers; optimal conditions are typically at neutral pH (around 7.4).

Chemical Properties

  • Stability: Firefly luciferase is stable at temperatures up to 37°C but can denature at higher temperatures or extreme pH levels.
  • Enzymatic Activity: Its activity can be measured using luminescence assays, with optimal activity usually observed at specific concentrations of substrates.
Applications

Firefly luciferase-IN-1 has numerous scientific applications:

  1. Bioluminescent Imaging: Widely used in live animal imaging studies to track gene expression and cellular processes.
  2. Reporter Gene Assays: Commonly employed in molecular biology to study promoter activity and gene regulation.
  3. Drug Discovery: Utilized in high-throughput screening assays to evaluate compound efficacy based on luminescent output.
  4. Environmental Monitoring: Applied in biosensors for detecting pollutants or toxins based on bioluminescent responses.
Introduction to Firefly Luciferase as a Biochemical Tool

Historical Development of Luciferase-Based Reporter Systems

The utilization of firefly luciferase (Photinus pyralis) as a molecular reporter represents a convergence of biological curiosity and technological innovation. Early observations of bioluminescence date to ancient civilizations, with Aristotle (384–332 BCE) documenting the "cold light" phenomenon in organisms like glowworms and fireflies, noting its dissociation from thermal radiation [1]. Systematic scientific inquiry began during the Renaissance, with Conrad Gessner’s De Lunariis (16th century) cataloging bioluminescent organisms and Athanasius Kircher’s experiments demonstrating the oxygen-dependent nature of firefly luminescence [1]. The pivotal breakthrough emerged in 1887 when Raphaël Dubois identified the enzyme-substrate system, coining the terms "luciferin" (heat-stable substrate) and "luciferase" (heat-labile enzyme) after experiments with bioluminescent clams and beetles [1].

The molecular era transformed luciferase into a genetic reporter. In the late 20th century, the cloning of the firefly luciferase gene enabled its fusion with regulatory DNA elements, creating chimeric constructs that emit light upon transcriptional activation [7]. Unlike fluorescent reporters, luciferase assays exploit adenosine triphosphate (ATP)-dependent oxidation of D-luciferin, yielding photons (~560 nm) with negligible background signal due to the absence of endogenous bioluminescence in mammalian cells [7]. This sensitivity (detection limits of ~0.01 picomoles ATP) cemented its role in tracking gene expression, protein interactions, and cellular viability [7].

Table 1: Historical Milestones in Luciferase-Based Reporter Development

Year/PeriodKey Figure/EventContribution
500 BCEGreek naturalistsFirst records of marine bioluminescence
384–332 BCEAristotleDescribed "cold light" in fireflies and marine organisms
1647BartholinPublished De Luce Animalium, compiling luminescence observations
1667–1691Robert BoyleDemonstrated oxygen requirement for bioluminescence using controlled atmospheres
1887Raphaël DuboisDiscovered luciferin-luciferase system via clam and beetle experiments
Late 20th CMolecular cloning advancementsFirefly luciferase gene isolation and reporter vector engineering
2000s–PresentHigh-throughput screening (HTS) proliferationDominance of luciferase assays in drug discovery pipelines

Significance of Firefly Luciferase in High-Throughput Screening (HTS)

Firefly luciferase dominates High-Throughput Screening due to three intrinsic advantages:

  • Sensitivity and Dynamic Range: Bioluminescence generates >1,000-fold higher signal-to-background ratios than fluorescence, enabling detection of weak transcriptional responses or rare cellular events [7].
  • Versatility: Luciferase assays adapt to multiple formats, including cell lysates (flash-type assays), live-cell monitoring (glow-type assays with half-lives >3 hours), and in vivo bioluminescence imaging in animal models [7].
  • Compatibility with Multiplexing: Dual-reporter systems (e.g., firefly-Renilla) permit normalization of transfection efficiency or secondary targets within single samples. Firefly luminescence (550–570 nm) is quenched by proprietary buffers, allowing sequential Renilla coelenterazine-dependent blue light (480 nm) measurement [7].

Approximately 20% of PubChem’s assay database relies on firefly luciferase, underscoring its ubiquity in drug discovery [2]. Applications span oncology (e.g., nuclear factor kappa B pathway screens), virology (e.g., viral replication inhibitors), and gene therapy (e.g., promoter efficiency quantification) [9].

Challenges of Small-Molecule Interference in Luciferase Assays

The very properties enabling luciferase’s sensitivity also render it vulnerable to chemical interference. Two primary mechanisms confound High-Throughput Screening data:

Direct Enzyme Inhibition

Firefly luciferase’s active site accommodates diverse small molecules beyond D-luciferin. Screening of 360,864 compounds revealed that 12% inhibit luciferase activity, with 168 exhibiting half-maximal inhibitory concentration values below 100 nanomolar [2]. Key chemotypes include:

  • Benzothiazoles/Benzoxazoles: Structural analogs of D-luciferin that compete for substrate binding [3].
  • 3,5-Diaryl Oxadiazoles: Non-substrate mimics that occupy the luciferin pocket despite minimal similarity to native ligands [2].
  • Aryl Carboxylates: Form multisubstrate adduct inhibitors (MAIs) by adenylation within the ATP-binding site, irreversibly inactivating the enzyme [3].

Table 2: Prevalence and Potency of Firefly Luciferase Inhibitors in Screening Libraries

ChemotypePrevalence in HTS ActivesRepresentative Potency (IC₅₀)Mechanism of Interference
Benzothiazoles~30% of inhibitors50 nM–10 µMCompetitive substrate binding
3,5-Diaryl Oxadiazoles~25% of inhibitors1–100 nMNoncompetitive active site binding
Aryl Carboxylates~15% of inhibitors<10 nMMultisubstrate adduct formation
Quinoline Derivatives~10% of inhibitors100 nM–5 µMAllosteric or competitive inhibition
Miscellaneous Planar Aromatics~20% of inhibitorsVariableUndefined

Signal Artifacts in Cellular Contexts

In cell-based reporter assays, inhibitors may paradoxically increase luminescence by stabilizing luciferase against degradation, extending its intracellular half-life [3]. This artifact mimics transcriptional activation, leading to false target engagement claims. For instance, kinase inhibitors like H89 (originally characterized as protein kinase A inhibitors) inhibit Renilla luciferase, while compounds like PTC124 (Ataluren®) suppress firefly luciferase at nanomolar concentrations [3]. Such promiscuity necessitates orthogonal validation using non-luciferase reporters (e.g., β-galactosidase) or biophysical methods.

Mitigation Strategies

Addressing interference requires multi-tiered approaches:

  • Counterscreening: Profiling compounds against luciferase alone identifies direct inhibitors but misses stabilizers [3].
  • Orthogonal Assays: Replicating biological effects with distinct reporters (e.g., secreted alkaline phosphatase) confirms target-specific activity [5].
  • In Silico Filtering: Machine learning models (e.g., "Luciferase Advisor") achieve 89.7% accuracy in flagging inhibitors using chemical descriptors [5].
  • Structural Engineering: Luciferase variants with narrowed substrate channels reduce susceptibility to bulkier inhibitors [6].

The evolutionary trajectory of luciferase—from fatty acyl-CoA synthetase homolog to specialized bioluminescent enzyme—highlights its inherent plasticity and susceptibility to inhibition [10]. Consequently, vigilance against interference remains imperative for accurate High-Throughput Screening data interpretation.

Properties

Product Name

Firefly luciferase-IN-1

IUPAC Name

(6E)-6-[(4-methylphenyl)methylidene]-5-oxo-7,8-dihydronaphthalene-2-carboxylic acid

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

InChI

InChI=1S/C19H16O3/c1-12-2-4-13(5-3-12)10-15-7-6-14-11-16(19(21)22)8-9-17(14)18(15)20/h2-5,8-11H,6-7H2,1H3,(H,21,22)/b15-10+

InChI Key

HEEMJVLKXPNKTL-XNTDXEJSSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C2CCC3=C(C2=O)C=CC(=C3)C(=O)O

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\CCC3=C(C2=O)C=CC(=C3)C(=O)O

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